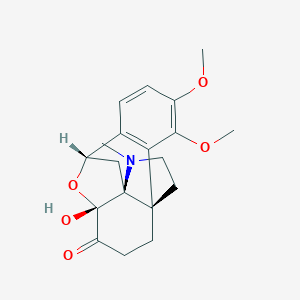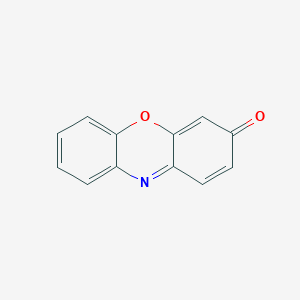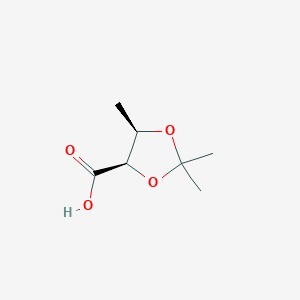
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound that belongs to the family of dioxolanes. It is commonly referred to as DCTA and has been extensively studied for its potential applications in scientific research.
科学研究应用
DCTA has been studied extensively for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including chiral ligands, which have potential applications in asymmetric catalysis. Additionally, DCTA has been used as a precursor for the synthesis of various biologically active compounds, including anti-cancer agents and anti-viral drugs.
作用机制
The mechanism of action of DCTA is not well understood, although it is believed to act as a chiral auxiliary in asymmetric catalysis. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
生化和生理效应
DCTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-viral, and anti-inflammatory effects. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
DCTA has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in asymmetric catalysis and the synthesis of biologically active compounds. However, DCTA also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the study of DCTA, including the development of new synthetic methods for its production, the identification of new applications for DCTA in scientific research, and the study of its mechanism of action. Additionally, further research is needed to explore the potential applications of DCTA in the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI))-(9CI) is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of DCTA in scientific research and the treatment of various diseases.
属性
CAS 编号 |
126637-78-3 |
|---|---|
产品名称 |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChI 键 |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
手性 SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
规范 SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
同义词 |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


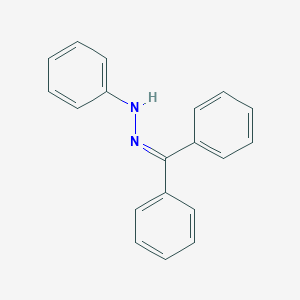
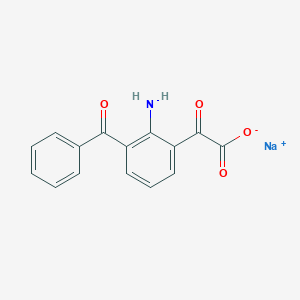
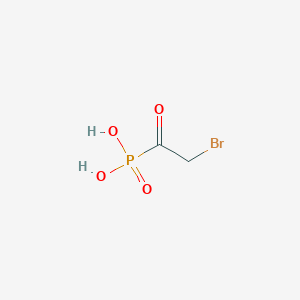
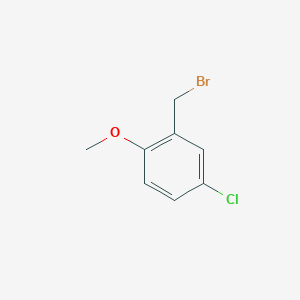

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
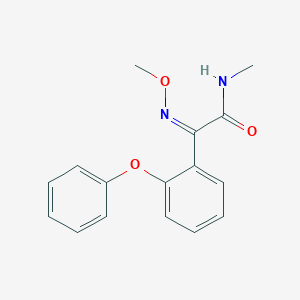

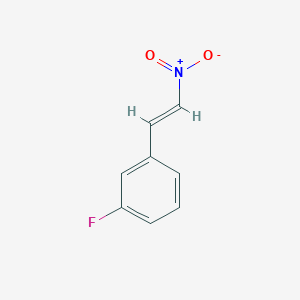
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
